molecular formula C20H23N3O6 B4189163 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No. B4189163
M. Wt: 401.4 g/mol
InChI Key: LVLJPPPIYGLDGT-UHFFFAOYSA-N
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Description

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide, also known as Boc-Lys(OTf)-AMC, is a chemical compound that has gained significant attention in scientific research. It is a substrate used in the study of proteases, enzymes that break down proteins, and their mechanisms of action.

Mechanism of Action

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide(OTf)-AMC is cleaved by proteases, resulting in the release of a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence is proportional to the activity of the protease, allowing researchers to measure enzyme activity in real-time. This method is particularly useful for studying the kinetics of protease activity and the effects of inhibitors.
Biochemical and Physiological Effects:
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide(OTf)-AMC has no known biochemical or physiological effects beyond its use as a substrate for protease activity assays.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide(OTf)-AMC is its high sensitivity and specificity for serine proteases. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, it is important to note that 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide(OTf)-AMC is not suitable for all types of proteases and may not accurately reflect the activity of enzymes in vivo.

Future Directions

There are several potential future directions for research involving 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide(OTf)-AMC. One area of interest is the development of new protease inhibitors based on the structure of the substrate. Another direction is the use of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide(OTf)-AMC in high-throughput screening assays to identify new drug candidates. Additionally, researchers may explore the use of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide(OTf)-AMC in imaging techniques to visualize protease activity in vivo.

Scientific Research Applications

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide(OTf)-AMC is widely used as a substrate in the study of proteases, particularly serine proteases. These enzymes are involved in a variety of physiological processes, including blood clotting, immune response, and digestion. By studying the activity of proteases and their inhibitors, researchers can gain insights into the underlying mechanisms of these processes and develop new therapeutic strategies.

properties

IUPAC Name

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c1-20(2,3)22-18(24)12-29-16-8-6-5-7-14(16)19(25)21-15-10-9-13(23(26)27)11-17(15)28-4/h5-11H,12H2,1-4H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLJPPPIYGLDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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